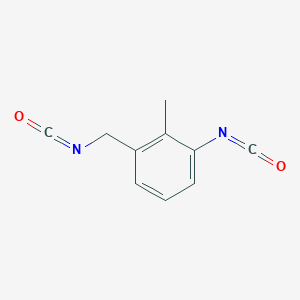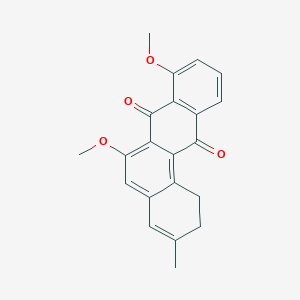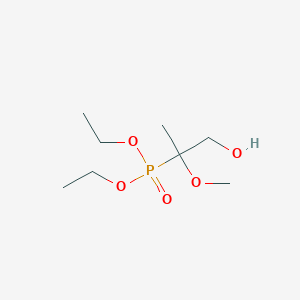![molecular formula C10H14O5 B14380428 Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate CAS No. 90161-13-0](/img/structure/B14380428.png)
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 6-oxabicyclo[320]heptane-7,7-dicarboxylate is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
The synthesis of Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a furan derivative, and the dienophile is an olefinic or acetylenic compound. The reaction conditions usually require heating and the presence of a catalyst to facilitate the cycloaddition .
Chemical Reactions Analysis
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.
Scientific Research Applications
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and bioactive molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The pathways involved in its action depend on the specific derivatives and their targets .
Comparison with Similar Compounds
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the position of the oxygen atom and the ring size.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity as a vesicant.
Bicyclo[2.2.1]heptane derivatives: These compounds are used in various applications, including as chiral auxiliaries and in drug discovery
This compound stands out due to its unique ring structure and the presence of two ester groups, which enhance its reactivity and potential for derivatization.
Properties
CAS No. |
90161-13-0 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-13-8(11)10(9(12)14-2)6-4-3-5-7(6)15-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
UFXZBJKYZDGPIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2CCCC2O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)

![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)





